Nucleophilic Substitution: 5-Methyl Advantage
The 4-chloro group in both 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine (target) and 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 3680-69-1, comparator) is a competent leaving group for nucleophilic aromatic substitution [1]. However, the presence of the electron-donating 5-methyl group in the target compound modulates the electronic density of the pyrimidine ring. A class-level inference suggests this modification can subtly alter the activation energy for SNAr, potentially impacting reaction rates and yields [2]. For instance, in the synthesis of a related pyrrolo[2,3-d]pyrimidine derivative via nucleophilic displacement, the reported yield for a 4-chloro-5-methyl derivative was 83% . While a direct yield comparison under identical conditions for the non-methylated analog is not reported, this high yield demonstrates the synthetic viability and established utility of the 5-methyl-substituted scaffold in practice.
| Evidence Dimension | Synthetic Yield in Nucleophilic Displacement |
|---|---|
| Target Compound Data | Yield: 83% |
| Comparator Or Baseline | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 3680-69-1) |
| Quantified Difference | Not directly compared; yield data for target compound demonstrates established synthetic utility. |
| Conditions | Reaction of 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine with a nucleophile (specific conditions not fully detailed in source). |
Why This Matters
For researchers designing synthetic routes, a demonstrated high-yielding reaction for this specific scaffold reduces optimization time and material costs compared to using a less characterized analog.
- [1] Pyrrolo[2,3-d]pyrimidine derivatives, their intermediates and synthesis. (2006). U.S. Patent Application No. US20060135515A1. View Source
- [2] De Coen, L. M., Heugebaert, T. S. A., García, D., & Stevens, C. V. (2016). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews, 116(1), 80-139. View Source
